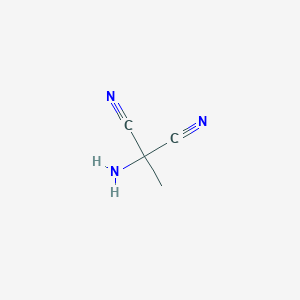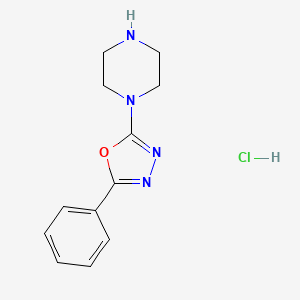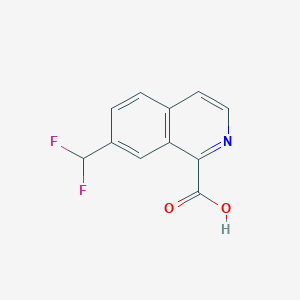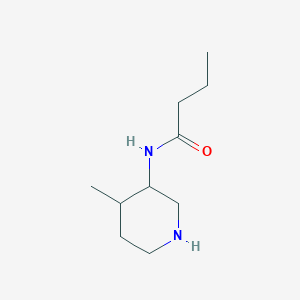
2-Amino-2-methylpropanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-methylpropanedinitrile, also known as 2-amino-2-methylmalononitrile, is an organic compound with the molecular formula C4H5N3. This compound is characterized by the presence of an amino group and two nitrile groups attached to a central carbon atom. It is a versatile intermediate used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-methylpropanedinitrile typically involves the reaction of isobutene, chlorine, and methyl cyanide. The process includes the combination reaction of these reagents in specific weight ratios, followed by hydrolysis reactions to obtain the final product . The reaction conditions are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, minimal steps, and high product purity, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methylpropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It acts as a potent reducing agent and can participate in reduction reactions.
Substitution: The amino and nitrile groups make it a suitable candidate for substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield different nitrile derivatives, while reduction reactions can produce amines .
Scientific Research Applications
2-Amino-2-methylpropanedinitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies and enzyme reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-2-methylpropanedinitrile involves its interaction with molecular targets through its amino and nitrile groups. These functional groups enable the compound to form covalent bonds with other molecules, facilitating various chemical reactions. The pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropanenitrile: Similar in structure but with only one nitrile group.
2-Amino-2-methyl-1-propanol: Contains a hydroxyl group instead of nitrile groups.
2-Amino-2-methylbutanenitrile: Has a longer carbon chain.
Uniqueness
2-Amino-2-methylpropanedinitrile is unique due to the presence of two nitrile groups, which enhance its reactivity and versatility in chemical syntheses. This makes it a valuable intermediate in various industrial and research applications .
Properties
Molecular Formula |
C4H5N3 |
|---|---|
Molecular Weight |
95.10 g/mol |
IUPAC Name |
2-amino-2-methylpropanedinitrile |
InChI |
InChI=1S/C4H5N3/c1-4(7,2-5)3-6/h7H2,1H3 |
InChI Key |
YKJYXLWYYJUAFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)(C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-([1-(chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B15257892.png)


![3-Bromo-6-methyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B15257915.png)


![1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid](/img/structure/B15257935.png)
![5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-methylhexanoic acid](/img/structure/B15257940.png)
![6-(Pyrrolidin-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B15257943.png)
![tert-Butyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B15257948.png)
![6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol](/img/structure/B15257952.png)

![1-[(Benzyloxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B15257960.png)

